molecular formula C10H3F13N2OS B12053363 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-(1,3-thiazol-2-yl)heptanamide

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-(1,3-thiazol-2-yl)heptanamide

Cat. No.: B12053363
M. Wt: 446.19 g/mol
InChI Key: NRLNKSORUJOYPJ-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-(1,3-thiazol-2-yl)heptanamide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and a thiazole ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-(1,3-thiazol-2-yl)heptanamide typically involves the following steps:

    Fluorination: Introduction of fluorine atoms into the heptanamide backbone.

    Thiazole Ring Formation: Incorporation of the thiazole ring through cyclization reactions.

    Amidation: Formation of the amide bond between the fluorinated heptane and the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation and recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-(1,3-thiazol-2-yl)heptanamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at the fluorinated carbon atoms or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated alcohols.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-(1,3-thiazol-2-yl)heptanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-(1,3-thiazol-2-yl)heptanamide involves its interaction with specific molecular targets and pathways. The fluorine atoms and thiazole ring contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-(1,3-thiazol-2-yl)heptanamide is unique due to the presence of both a highly fluorinated heptane chain and a thiazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H3F13N2OS

Molecular Weight

446.19 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-(1,3-thiazol-2-yl)heptanamide

InChI

InChI=1S/C10H3F13N2OS/c11-5(12,3(26)25-4-24-1-2-27-4)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1-2H,(H,24,25,26)

InChI Key

NRLNKSORUJOYPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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